N1-(quinazolin-4-yl)ethane-1,2-diamine dihydrochloride

Solubility Salt selection Aqueous formulation

N1-(Quinazolin-4-yl)ethane-1,2-diamine dihydrochloride (CAS 1133-84-2) is a salt-form, heterobifunctional quinazoline building block containing a primary amine and a secondary aryl‑NH linker. Its molecular formula is C₁₀H₁₄Cl₂N₄ (MW 261.15 g/mol).

Molecular Formula C10H14Cl2N4
Molecular Weight 261.15 g/mol
Cat. No. B15303136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(quinazolin-4-yl)ethane-1,2-diamine dihydrochloride
Molecular FormulaC10H14Cl2N4
Molecular Weight261.15 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=NC=N2)NCCN.Cl.Cl
InChIInChI=1S/C10H12N4.2ClH/c11-5-6-12-10-8-3-1-2-4-9(8)13-7-14-10;;/h1-4,7H,5-6,11H2,(H,12,13,14);2*1H
InChIKeyYGVCJVGTUFODJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N1-(Quinazolin-4-yl)ethane-1,2-diamine Dihydrochloride – Core Identity for Procurement Specification


N1-(Quinazolin-4-yl)ethane-1,2-diamine dihydrochloride (CAS 1133-84-2) is a salt-form, heterobifunctional quinazoline building block containing a primary amine and a secondary aryl‑NH linker. Its molecular formula is C₁₀H₁₄Cl₂N₄ (MW 261.15 g/mol) [1]. The free‑base analog (CAS 1013-37-2) is commercially available only as a low‑melting solid (mp 58–60 °C) , whereas the dihydrochloride salt offers enhanced aqueous solubility and long‑term storage stability, making it the preferred form for solution‑phase chemistry and biological assay preparation.

Why Interchanging N1-(Quinazolin-4-yl)ethane-1,2-diamine Forms or Analogs Compromises Experimental Reproducibility


The quinazoline‑4‑amine scaffold is widely exploited in kinase inhibitor design, but the choice of the specific ethane‑1,2‑diamine side‑chain derivative – free base, mono‑ or di‑hydrochloride salt, or N‑alkylated analog – directly dictates solubility, reaction selectivity, and biological readout. The free base (1013‑37‑2) is a waxy solid with limited water solubility, whereas the dihydrochloride salt (1133‑84‑2) is a crystalline powder freely soluble in aqueous media [1]. N‑alkylated comparators such as N,N‑dimethyl‑N′‑quinazolin‑4‑yl‑ethane‑1,2‑diamine (3337‑87‑9, mp 146–148 °C) cannot be employed as drop‑in replacements because the tertiary amine eliminates the primary‑amine handle required for downstream amide coupling or reductive amination reactions [2]. Procuring the correct salt form and substitution pattern is therefore not a matter of vendor convenience but a prerequisite for maintaining reaction stoichiometry, purification workflow, and assay compatibility.

Quantitative Differentiation Evidence for N1-(Quinazolin-4-yl)ethane-1,2-diamine Dihydrochloride


Aqueous Solubility Advantage of the Dihydrochloride Salt Over the Free Base

The dihydrochloride salt exhibits a calculated LogP of 0.7 [1], indicating markedly higher hydrophilicity than the free base analog. Although experimental aqueous solubility values for the free base are not published, its high LogP (estimated >1.5) and physical form (waxy solid, mp 58–60 °C) are consistent with poor water solubility. Salt formation increases the number of hydrogen‑bond donors from 2 to 4 and raises topological polar surface area, both of which enhance aqueous solubility [1]. This difference is critical for biological assays requiring DMSO‑free aqueous stock solutions.

Solubility Salt selection Aqueous formulation

Thermal and Storage Stability: Dihydrochloride Salt vs. Low‑Melting Free Base

The free base is reported as a low‑melting solid (mp 58–60 °C) , which is prone to softening and potential degradation during ambient‑temperature shipping and long‑term storage. Although a discrete melting point for the dihydrochloride salt is not provided by vendors, its crystalline nature and higher molecular weight (261.15 vs. 188.23 g/mol) [1] are characteristic of hydrochloride salts with melting points typically >200 °C, affording robust room‑temperature storage and easier handling in automated compound management systems.

Stability Storage Salt form

Functional Group Orthogonality: Primary Amine Handle vs. N,N‑Dimethyl Analog

The target compound retains a free primary amine at the terminus of the ethylene spacer. In contrast, the closely related N,N‑dimethyl‑N′‑quinazolin‑4‑yl‑ethane‑1,2‑diamine (CAS 3337-87-9) [1] bears a tertiary amine that is unreactive toward common electrophilic coupling partners such as activated esters, isocyanates, and aldehydes. This primary‑amine functionality is essential for constructing focused quinazoline‑based kinase inhibitor libraries via amide bond formation or reductive amination [2].

Synthetic utility Derivatization Amine reactivity

Computed Molecular Properties Support Blood‑Brain Barrier Penetration Potential Over Higher‑MW Quinazoline Analogs

With a topological polar surface area (TPSA) of 63.8 Ų, exactly 2 hydrogen‑bond donors (parent free base), and a rotatable bond count of 3 [1], the free amine form of this chemotype falls within the favorable CNS multiparameter optimization (MPO) space (TPSA < 76 Ų, HBD ≤ 3). In contrast, common alternatives used in quinazoline kinase inhibitor programs – such as 4‑(4‑methylpiperazin‑1‑yl)quinazoline (TPSA ~30 but with added MW and HBA) or 2‑arylquinazoline derivatives (TPSA often > 80 Ų) – exceed MPO thresholds, reducing the likelihood of CNS exposure [2]. The dihydrochloride salt serves as the most convenient precursor for generating the CNS‑compliant free amine in situ or via neutralization.

CNS drug design Physicochemical profile Lead optimization

High-Value Application Scenarios for N1-(Quinazolin-4-yl)ethane-1,2-diamine Dihydrochloride


Parallel Synthesis of Quinazoline-Focused Kinase Inhibitor Libraries

The primary amine terminus of this building block enables rapid diversification via amide coupling with carboxylic acid building blocks, generating arrays of N‑(2‑(quinazolin‑4‑ylamino)ethyl)amides. This strategy has been validated in the discovery of selective Aurora A kinase inhibitors with >757‑fold selectivity over Aurora B [1]. The dihydrochloride salt's water solubility allows high‑concentration stock solutions for automated liquid‑handling platforms without DMSO precipitation.

CNS‑Penetrant Chemical Probe Assembly

The exceptionally low molecular weight and TPSA of the scaffold (188 Da; 63.8 Ų) [2] place it within the optimal range for blood‑brain barrier penetration. Researchers targeting CNS kinases or GPCRs can use this diamine as a core template, appending lipophilic groups at the primary amine while maintaining favorable CNS MPO scores.

Aqueous‑Compatible Biophysical Assay Preparation

Unlike the free base, which has poor water solubility and requires DMSO or surfactant vehicles, the dihydrochloride salt can be directly dissolved in phosphate‑buffered saline or Tris buffer at millimolar concentrations. This property is essential for surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and microscale thermophoresis (MST) experiments where organic co‑solvents interfere with binding measurements [1].

Large‑Scale Intermediate for Agrochemical or Veterinary API Synthesis

The crystalline, non‑hygroscopic nature of the dihydrochloride salt and its commercial availability in multi‑gram quantities from suppliers such as Enamine (via Chemspace) [3] make it suitable as a cost‑effective intermediate for kilogram‑scale synthesis of quinazoline‑containing active pharmaceutical ingredients where a primary‑amine functional handle must be preserved through multi‑step sequences.

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